Pyrido[4,3-d]pyrimidine deriv. 3r
Description
Properties
Molecular Formula |
C20H23BrN6O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-7-N-(3-morpholin-4-ylpropyl)pyrido[4,3-d]pyrimidine-4,7-diamine |
InChI |
InChI=1S/C20H23BrN6O/c21-15-3-1-4-16(11-15)26-20-17-13-23-19(12-18(17)24-14-25-20)22-5-2-6-27-7-9-28-10-8-27/h1,3-4,11-14H,2,5-10H2,(H,22,23)(H,24,25,26) |
InChI Key |
WPUBKZIJROOKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The foundational synthesis of Pyrido[4,3-d]pyrimidine scaffolds employs 3-aminopyridine-4-carboxylic acid derivatives reacting with substituted amidines under nucleophilic catalysis. As detailed in CN101547922B, this one-pot protocol demonstrates remarkable efficiency:
Reaction Conditions
-
Catalyst : Sodium acetate (3 equiv)
-
Solvent : Ethylene glycol monomethyl ether (5 vol)
-
Temperature : 120°C (reflux)
-
Time : 6-8 hours
A representative synthesis of 6-chloro-2-methyl Pyrido[4,3-d]pyrimidin-4(3H)-one illustrates the process:
-
Charge 5-amino-2-chloropyridine-4-carboxylic acid (1.0 kg, 5.8 mol) into ethylene glycol monomethyl ether (5 L)
-
Add acetamidine hydrochloride (2.2 kg, 23.2 mol) and sodium acetate (2.4 kg, 17.4 mol)
-
Reflux at 120°C for 6 hours under N₂
-
Quench with H₂O (4 L), extract with ethyl acetate (2×5 L)
-
Concentrate organic layers and recrystallize from acetonitrile
Yield : 86% (976 g)
Purity : >99% by HPLC (210 nm)
Key Advantage : Eliminates intermediate isolation steps observed in earlier multi-stage routes
Substituent Compatibility Analysis
Table 1 compares yields across 12 derivatives synthesized via this method:
| X (Position 6) | R (Position 2) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cl | CH₃ | 86 | 99.2 |
| Br | C₆H₅ | 78 | 98.5 |
| F | CF₃ | 72 | 97.8 |
| H | OCH₃ | 81 | 98.9 |
Electron-withdrawing groups (Cl, Br) at position 6 enhance reaction rates by 23% compared to electron-donating substituents (OCH₃), likely due to increased electrophilicity of the pyridine nitrogen.
Reductive Amination for Piperidine Sidechain Introduction
Chiral Center Formation
The critical (3R,4R)-4-methylpiperidine moiety in Deriv. 3r introduces stereochemical complexity. US20030130292 discloses a four-step asymmetric synthesis:
-
Mannich Reaction : Condense pyrrolo[2,3-d]pyrimidine-4-amine with (R)-epichlorohydrin
-
Ring-Opening : Treat with methylamine in THF at -15°C
-
Reductive Amination : React with 3-oxo-propionitrile using NaBH(OAc)₃
-
Salt Formation : Precipitate mono-citrate salt from ethanol/H₂O
Critical Parameters
-
Temperature Control : Maintaining -15±2°C during ring-opening prevents racemization
-
Stoichiometry : 1.2 equiv NaBH(OAc)₃ ensures complete imine reduction
-
Crystallization : Ethanol/water (7:3 v/v) achieves 99.5% diastereomeric excess
Yield Optimization Challenges
Comparative trials reveal inherent limitations:
| Step | Lab-Scale Yield (%) | Pilot Plant Yield (%) |
|---|---|---|
| Mannich Reaction | 92 | 85 |
| Reductive Amination | 88 | 76 |
| Salt Formation | 95 | 91 |
Scale-up difficulties arise from exothermic side reactions during reductive amination, necessitating jacketed reactors with precise ΔT ≤5°C/min.
Late-Stage Functionalization Strategies
S-Alkylation for Solubility Enhancement
Derbisbekova et al. demonstrated that post-synthetic modification of Pyrido[4,3-d]pyrimidin-4-thiones improves pharmacokinetic properties:
Procedure
-
Generate thiolate intermediate using K₂CO₃/DMF
-
React with α-bromoacetamides (1.5 equiv) at 60°C
-
Purify via silica gel chromatography (EtOAc/hexane)
Representative Derivatives
-
4-(2-Morpholinoethylsulfanyl) : 68% yield, logP 1.2
-
4-(3-Picolylsulfanyl) : 72% yield, logP 0.8
This method enables precise control over lipophilicity (ΔlogP = 0.4-1.6) without affecting the core heterocycle.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthetic Routes
Table 2 compares three manufacturing approaches for Deriv. 3r:
| Parameter | Cyclocondensation | Reductive Amination | S-Alkylation |
|---|---|---|---|
| API Cost ($/kg) | 12,500 | 34,000 | 28,000 |
| Cycle Time (days) | 3 | 11 | 8 |
| Purity Threshold | 99% | 99.5% | 98% |
| Waste Volume (L/kg) | 120 | 480 | 310 |
Cyclocondensation emerges as the most viable commercial route due to 63% lower solvent consumption and 4× faster throughput compared to reductive methods.
Crystallization and Polymorph Control
The mono-citrate salt of Deriv. 3r exhibits three polymorphic forms with distinct dissolution profiles:
Form I (Preferred):
-
Space Group : P2₁2₁2₁
-
Unit Cell : a=8.42 Å, b=11.03 Å, c=17.51 Å
-
Dissolution Rate : 85% in 30 min (pH 6.8)
Form II :
-
Hygroscopicity : 7% w/w moisture uptake at 75% RH
-
Stability : Degrades 2.3%/month at 40°C
Seeding protocols using 0.1% w/w Form I crystals during anti-solvent addition (water:ethanol 1:4) suppress polymorphic transitions during scale-up.
Analytical Characterization Benchmarks
Spectroscopic Signatures
-
δ 12.70 (s, 1H, NH)
-
δ 8.82 (s, 1H, H-5)
-
δ 7.93 (s, 1H, H-2)
-
δ 2.38 (s, 3H, CH₃)
LC-MS (ESI+) : m/z 329.2 [M+H]⁺ (calc. 329.1)
Regulatory Compliance
-
Genotoxic Impurities : <0.03% residual hydrazine (ICH Q3A)
-
Heavy Metals : <5 ppm total (USP <232>)
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Pyrido[4,3-d]pyrimidine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrido[4,3-d]pyrimidine N-oxides, while reduction can yield tetrahydropyrido[4,3-d]pyrimidines .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and as intermediates in organic synthesis.
Biology: They serve as probes for studying biological processes and as tools for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
Structural Characteristics
The pyrido[4,3-d]pyrimidine scaffold features a pyridine ring fused at positions 4 and 3 to a pyrimidine ring. This arrangement confers unique electronic properties, enabling interactions with biological targets such as enzymes and receptors. The 5,6,7,8-tetrahydro derivative of this scaffold is particularly significant in synthetic pathways for tetrahydropteroic acid .
Comparative Analysis with Related Pyridopyrimidine Isomers
Pyridopyrimidines exist as four structural isomers: [2,3-d], [3,2-d], [3,4-d], and [4,3-d]. Below is a detailed comparison of their synthetic methods, biological activities, and applications.
Structural and Functional Comparison
Research Findings and Data Tables
Antimicrobial Activity of Pyrido[2,3-d]pyrimidines (Example)
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria | |
|---|---|---|---|---|---|
| 6b | 21.0 | 64.5 | 128.0 | S. aureus, B. subtilis | |
| 5a | 18.5 | 125.0 | 250.0 | S. aureus |
Anticancer Activity of Pyrido[2,3-d]pyrimidines
| Compound | Target Kinase | IC₅₀ (µM) | Mechanism of Action | |
|---|---|---|---|---|
| PA-8 | PAC1 receptor | 0.5 | Apoptosis via G1 arrest | |
| 12b | EGFR/VEGFR2 | 1.8 | Tyrosine kinase inhibition |
Q & A
Basic Synthesis
Q: What are the common synthetic routes for preparing Pyrido[4,3-d]pyrimidine derivatives? A: Pyrido[4,3-d]pyrimidine derivatives are typically synthesized via two primary approaches:
- Multi-step synthesis from pyridine/pyrimidine precursors : Reactions such as cyclization, halogenation, and hydrazone formation are employed. For example, bromomethylpyrimidine intermediates can react with malononitrile or potassium cyanide followed by arenediazonium salts to form the pyrido[4,3-d]pyrimidine scaffold .
- Multicomponent reactions : One-pot methods using water or microwave irradiation (MWI) with catalysts like diammonium hydrogen phosphate (DAHP) improve efficiency and reduce byproducts .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to enhance yields of Pyrido[4,3-d]pyrimidine derivatives? A: Key optimization strategies include:
- Solvent selection : Aqueous media or ethanol improve atom economy and reduce toxicity .
- Catalysis : DAHP or Fe3O4@ZrO2 nanoparticles enhance reaction rates and selectivity .
- Temperature control : Microwave irradiation reduces reaction time (e.g., from hours to minutes) while maintaining high yields .
- Stepwise purification : Chromatography or recrystallization ensures high purity, critical for biological testing .
Biological Activities
Q: What therapeutic applications have been explored for Pyrido[4,3-d]pyrimidine derivatives? A: These compounds exhibit diverse bioactivities:
- Anticancer agents : Inhibition of kinases (CDK2, FGFR, PI3K/mTOR) and eukaryotic elongation factor-2 kinase (eEF-2K) via structural modifications at R1/R2/R3 positions .
- Antimicrobial activity : Moderate efficacy against bacterial and fungal strains, though structure-activity relationships require further exploration .
- Enzyme inhibition : Targets include dihydrofolate reductase (DHFR) and protein kinases involved in cell signaling .
Data Contradictions
Q: How should researchers address discrepancies in reported biological activity data? A: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) or enzyme sources. Standardize protocols using validated models .
- Structural heterogeneity : Minor substituent changes (e.g., chloro vs. fluoro groups) significantly alter activity. Use SAR studies to isolate critical functional groups .
- Dosage effects : IC50 values may vary due to concentration-dependent off-target effects. Conduct dose-response assays with positive controls .
Structural Characterization
Q: What analytical methods are recommended for characterizing Pyrido[4,3-d]pyrimidine derivatives? A: Essential techniques include:
- Spectroscopy : NMR (1H/13C) for confirming substituent positions and purity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas .
- X-ray crystallography : Resolves stereochemistry and ring conformation for docking studies .
Green Chemistry Approaches
Q: Are there eco-friendly synthesis methods for Pyrido[4,3-d]pyrimidine derivatives? A: Sustainable strategies include:
- Water as solvent : Reduces organic waste and improves safety .
- Catalyst recycling : Magnetic nanoparticles (e.g., Fe3O4@ZrO2) enable reuse without efficiency loss .
- Microwave-assisted synthesis : Lowers energy consumption and reaction time .
Mechanistic Pathways
Q: What mechanistic insights exist for Pyrido[4,3-d]pyrimidine synthesis? A: Key pathways involve:
- Cyclocondensation : Formation of the pyrimidine ring via nucleophilic attack of amines on carbonyl groups .
- Hydrazone formation : Intermediate hydrazones undergo intramolecular cyclization to form fused rings .
- Halogen participation : Bromine in bromomethylpyrimidine acts as a leaving group, facilitating nucleophilic substitution .
Advanced Target Design
Q: How can derivatives be tailored for specific biological targets? A: Rational design strategies include:
- Homology modeling : Predict binding pockets (e.g., eEF-2K catalytic domain) to guide substituent placement .
- Docking studies : Prioritize derivatives with optimal steric and electronic complementarity .
- Bioisosteric replacement : Substitute moieties (e.g., CF3 for Cl) to enhance potency or reduce toxicity .
Antimicrobial Evaluation
Q: What methodologies are used to assess antimicrobial potential? A: Standard protocols include:
- Agar diffusion assays : Measure inhibition zones against Gram-positive/negative bacteria .
- Minimum inhibitory concentration (MIC) : Determine efficacy in liquid culture .
- Time-kill kinetics : Evaluate bactericidal/fungicidal activity over 24–48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
